1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the esterification with tert-butyl alcohol. Common reagents used in these reactions include:
Pyrrolidine: The starting material for the pyrrolidine ring.
3-Fluorobenzyl bromide: Used to introduce the fluorophenyl group.
Tert-butyl alcohol: Used for esterification.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. Key considerations in industrial production include:
Scalability: Ensuring that the synthetic route can be scaled up without significant changes in yield or purity.
Safety: Implementing measures to handle hazardous reagents and by-products safely.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce ketones or carboxylic acids.
Reduction: Can produce alcohols.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound may influence intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- include:
- 1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- lies in its specific structural features, such as the fluorophenyl group and the tert-butyl ester, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21FNO4- |
---|---|
Molecular Weight |
322.35 g/mol |
IUPAC Name |
(2S)-2-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI Key |
ZOWFREFSRRIXOC-KRWDZBQOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)F)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)F)C(=O)[O-] |
Origin of Product |
United States |
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